4-phenyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide
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Overview
Description
4-phenyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and pyridine rings in its structure suggests it may exhibit interesting biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide typically involves multi-step organic reactions. . The final step often involves the formation of the oxane ring and the carboxamide group through nucleophilic substitution and amidation reactions.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow chemistry to enhance reaction efficiency and yield. This method allows for precise control over reaction conditions, such as temperature and pressure, which is crucial for the successful synthesis of complex molecules like this compound.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
4-phenyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs with antibacterial, antifungal, and anticancer properties.
Biology: It can be used in studies related to enzyme inhibition and receptor binding due to its heterocyclic rings.
Materials Science: The compound may be explored for its electronic and photophysical properties, making it useful in the development of new materials for electronic devices.
Mechanism of Action
The mechanism of action of 4-phenyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide involves its interaction with specific molecular targets. The pyrazole and pyridine rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- **N-[2(3,4)-aminophenyl]-4-({4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-ylamino]phenyl}aminomethyl)benzamides
- 5-(4-Pyridinyl)-1,2,4-triazole derivatives
Uniqueness
4-phenyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide is unique due to its combination of pyrazole and pyridine rings, which are not commonly found together in many compounds. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-phenyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-21(22(9-16-28-17-10-22)19-4-2-1-3-5-19)24-13-15-26-14-8-20(25-26)18-6-11-23-12-7-18/h1-8,11-12,14H,9-10,13,15-17H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZTWHPZGJEPAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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